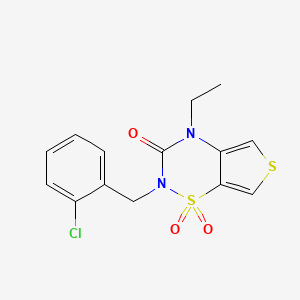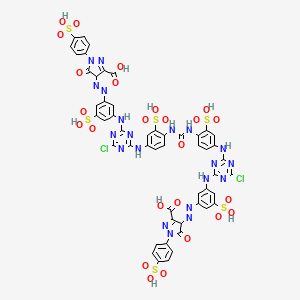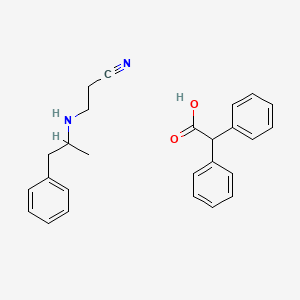
Fenproporex diphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenproporex diphenylacetate is a stimulant drug that belongs to the phenethylamine and amphetamine chemical classes. It was developed in the 1960s and is primarily used as an appetite suppressant for the treatment of obesity . This compound is known for its ability to produce amphetamine as a metabolite, which contributes to its stimulant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fenproporex diphenylacetate typically involves the reaction of 3-(1-phenylpropan-2-ylamino)propanenitrile with diphenylacetic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and ensure consistency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Fenproporex diphenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include amphetamine and its derivatives. These products contribute to the pharmacological effects of the compound .
Applications De Recherche Scientifique
Fenproporex diphenylacetate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactions of phenethylamine and amphetamine derivatives.
Biology: Research on this compound helps understand its effects on biological systems, including its metabolism and interaction with neurotransmitters.
Medicine: The compound is studied for its potential use in treating obesity and related metabolic disorders. It is also investigated for its stimulant effects and potential for abuse.
Mécanisme D'action
Fenproporex diphenylacetate exerts its effects by increasing the release of norepinephrine and dopamine in the brain. This leads to increased stimulation of the central nervous system, resulting in appetite suppression and increased energy expenditure. The compound is rapidly metabolized into amphetamine, which further contributes to its stimulant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphetamine: Both fenproporex diphenylacetate and amphetamine are stimulants that increase the release of norepinephrine and dopamine.
Methamphetamine: Similar to this compound, methamphetamine is a potent stimulant with significant effects on the central nervous system.
Phentermine: This compound is also used as an appetite suppressant and shares similar pharmacological properties with this compound.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to be metabolized into amphetamine. This metabolic pathway contributes to its distinct pharmacological profile and effects .
Propriétés
Numéro CAS |
77816-15-0 |
|---|---|
Formule moléculaire |
C26H28N2O2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2,2-diphenylacetic acid;3-(1-phenylpropan-2-ylamino)propanenitrile |
InChI |
InChI=1S/C14H12O2.C12H16N2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h1-10,13H,(H,15,16);2-4,6-7,11,14H,5,9-10H2,1H3 |
Clé InChI |
OPKOXHYTBBMBMX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)NCCC#N.C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


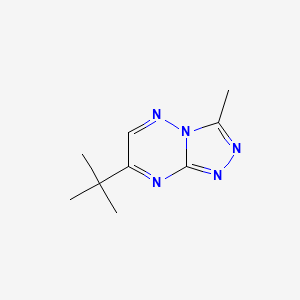
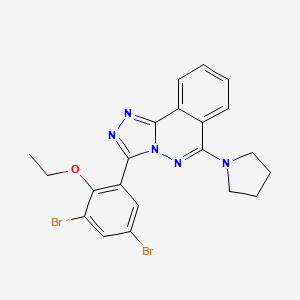
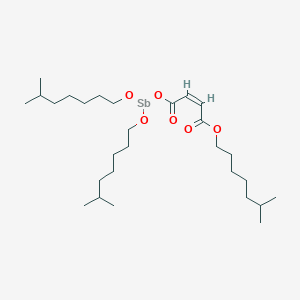
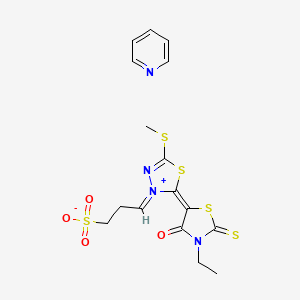
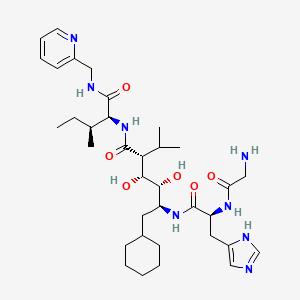
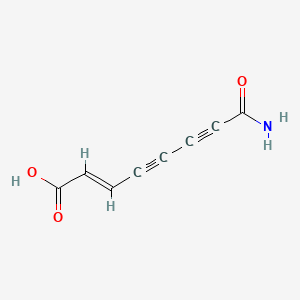
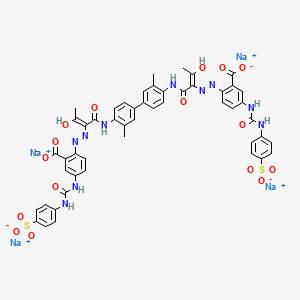
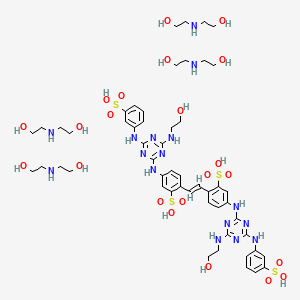
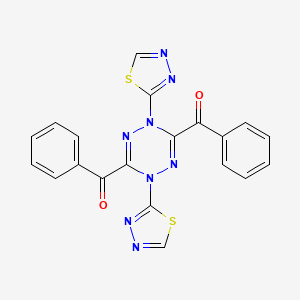

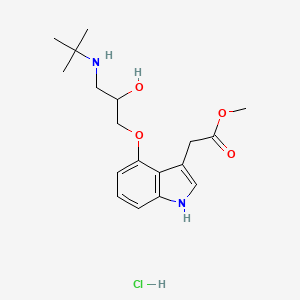
![3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12750610.png)
